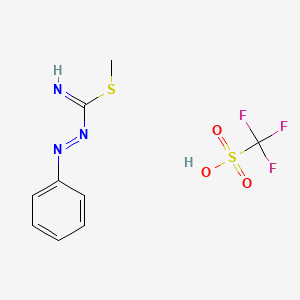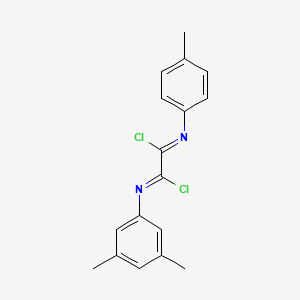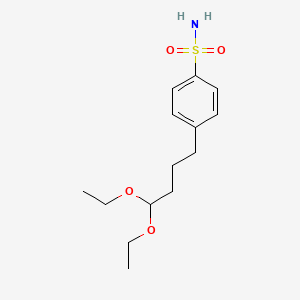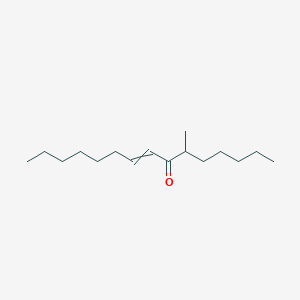
N-Cyclohexyl-4-(2H-tetrazol-5-yl)benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Cyclohexyl-4-(2H-tetrazol-5-yl)benzene-1-sulfonamide is a compound that belongs to the class of tetrazole derivatives Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry as bioisosteres of carboxylic acids
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclohexyl-4-(2H-tetrazol-5-yl)benzene-1-sulfonamide typically involves the reaction of cyclohexylamine with 4-(2H-tetrazol-5-yl)benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: N-Cyclohexyl-4-(2H-tetrazol-5-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the sulfonamide group can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines, thiols; reactions often conducted in polar aprotic solvents.
Major Products:
Oxidation: Formation of oxidized tetrazole derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Wissenschaftliche Forschungsanwendungen
N-Cyclohexyl-4-(2H-tetrazol-5-yl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as metal-organic frameworks (MOFs) for gas storage and separation.
Wirkmechanismus
The mechanism of action of N-Cyclohexyl-4-(2H-tetrazol-5-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can form non-covalent interactions, including hydrogen bonds and π-π stacking, with the active sites of enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. The sulfonamide group can also enhance the compound’s binding affinity and specificity towards its targets.
Vergleich Mit ähnlichen Verbindungen
4-(2H-Tetrazol-5-yl)benzenesulfonamide: Lacks the cyclohexyl group but shares the tetrazole and sulfonamide moieties.
N-Cyclohexyl-4-(1H-tetrazol-5-yl)benzenesulfonamide: Similar structure but with a different tetrazole isomer.
N-Cyclohexyl-4-(2H-tetrazol-5-yl)benzene-1-sulfonyl chloride: Precursor used in the synthesis of the target compound.
Uniqueness: N-Cyclohexyl-4-(2H-tetrazol-5-yl)benzene-1-sulfonamide is unique due to the presence of both the cyclohexyl group and the tetrazole ring, which confer distinct physicochemical properties and biological activities. The combination of these functional groups can enhance the compound’s stability, solubility, and binding affinity towards specific molecular targets, making it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
651769-53-8 |
|---|---|
Molekularformel |
C13H17N5O2S |
Molekulargewicht |
307.37 g/mol |
IUPAC-Name |
N-cyclohexyl-4-(2H-tetrazol-5-yl)benzenesulfonamide |
InChI |
InChI=1S/C13H17N5O2S/c19-21(20,16-11-4-2-1-3-5-11)12-8-6-10(7-9-12)13-14-17-18-15-13/h6-9,11,16H,1-5H2,(H,14,15,17,18) |
InChI-Schlüssel |
ZBYDFXHECHJESM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)C3=NNN=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(2H-Benzimidazol-2-ylidene)methyl]-3-chloroaniline](/img/structure/B12529287.png)
![2-Chloro-3-(5-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)quinoline](/img/structure/B12529295.png)

![2,5-bis[5-(2-thiophen-2-ylethynyl)thiophen-2-yl]thiophene](/img/structure/B12529310.png)
![2-[(But-3-yn-1-yl)oxy]pyridine](/img/structure/B12529321.png)




![1,3-Bis{2,3-bis[(sulfanylacetyl)oxy]propyl}-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12529358.png)
![1,1'-[1-(4-Azidophenyl)but-1-ene-1,2-diyl]dibenzene](/img/structure/B12529361.png)

![(4R)-4-[(R)-furan-2-yl(hydroxy)methyl]cyclohex-2-en-1-one](/img/structure/B12529365.png)
